molecular formula C23H25N3O2 B15101286 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide

4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide

Cat. No.: B15101286
M. Wt: 375.5 g/mol
InChI Key: XOBBXWLWZKWHKT-UHFFFAOYSA-N
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Description

4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a Pictet-Spengler reaction, where an indole derivative reacts with an aldehyde in the presence of an acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole derivative is replaced by the methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or tetrahydropyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases like cancer, neurodegenerative disorders, and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Inhibiting Enzymes: Inhibiting the activity of enzymes involved in disease processes, thereby reducing the progression of the disease.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]pyridine-1-carboxamide: Similar structure but lacks the tetrahydropyridine ring.

    4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxylate: Similar structure but has a carboxylate group instead of a carboxamide group.

Uniqueness

4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-1,2,3,6-tetrahydropyridine-1-carboxamide is unique due to its combination of an indole core, a tetrahydropyridine ring, and a methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

4-(1H-indol-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C23H25N3O2/c1-28-19-8-6-17(7-9-19)10-13-24-23(27)26-14-11-18(12-15-26)21-16-25-22-5-3-2-4-20(21)22/h2-9,11,16,25H,10,12-15H2,1H3,(H,24,27)

InChI Key

XOBBXWLWZKWHKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCC(=CC2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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